molecular formula C13H15ClN2 B11734427 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride

4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride

Cat. No.: B11734427
M. Wt: 234.72 g/mol
InChI Key: XXXYPAHETRVOBW-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is an organic compound that features a pyridine ring attached to an aniline moiety via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride typically involves the reaction of 4-[2-(Pyridin-2-yl)ethyl]aniline with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Pyridin-4-yl)ethyl]aniline
  • 4-[2-(Pyridin-3-yl)ethyl]aniline
  • 4-[2-(Pyridin-2-yl)vinyl]aniline hydrochloride

Uniqueness

4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the ethyl linker play a crucial role in its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-(2-pyridin-2-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;/h1-5,7-8,10H,6,9,14H2;1H

InChI Key

XXXYPAHETRVOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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